Cas no 10604-22-5 (Cinnoline, 3-phenyl-)
Cinnoline, 3-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Cinnoline, 3-phenyl-
- 3-Phenylcinnoline
- A927669
- SCHEMBL3923106
- AJUMVVYEUXGKQU-UHFFFAOYSA-N
- HMS1442N05
- IDI1_015550
- CCG-246328
- 10604-22-5
- phenyl-cinnoline
- Maybridge3_004163
- DTXSID3073391
- AKOS024259564
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- MDL: MFCD00209331
- Inchi: 1S/C14H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-10H
- InChI Key: AJUMVVYEUXGKQU-UHFFFAOYSA-N
- SMILES: N1C(=CC2C=CC=CC=2N=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 206.0845
- Monoisotopic Mass: 206.084398
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 2.8
Experimental Properties
- Density: 1.176
- Boiling Point: 382°Cat760mmHg
- Flash Point: 175.8°C
- Refractive Index: 1.662
- PSA: 25.78
- LogP: 3.29680
Cinnoline, 3-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122853-1g |
3-Phenylcinnoline |
10604-22-5 | 95% | 1g |
$624.80 | 2023-09-04 | |
| Chemenu | CM182646-1g |
3-phenylcinnoline |
10604-22-5 | 95% | 1g |
$659 | 2021-06-17 | |
| Chemenu | CM182646-1g |
3-phenylcinnoline |
10604-22-5 | 95% | 1g |
$*** | 2023-04-03 | |
| Ambeed | A785801-1g |
3-Phenylcinnoline |
10604-22-5 | 95+% | 1g |
$551.0 | 2024-04-26 |
Cinnoline, 3-phenyl- Suppliers
Cinnoline, 3-phenyl- Related Literature
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D. E. Ames,B. Novitt,D. Waite,H. Lund J. Chem. Soc. C 1969 796
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Yun Sa,Mao-Xin Cai,Xin Lv,Ai-Bin Wu,Wen-Ming Shu,Wei-Chu Yu RSC Adv. 2022 12 33260
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3. 573. Synthesis of some phenyl-cinnolines, -phthalazines, and -quinoxalinesC. M. Atkinson,C. J. Sharpe J. Chem. Soc. 1959 2858
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4. Proton magnetic resonance spectra of cinnolines. Part II. Alkylated derivatives of 4-substituted cinnolinesA. W. Ellis,A. C. Lovesey J. Chem. Soc. B 1968 1393
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5. 131. Cinnolines. Part III. The Richter reactionK. Schofield,J. C. E. Simpson J. Chem. Soc. 1945 512
Additional information on Cinnoline, 3-phenyl-
3-Phenylcinnoline: A Comprehensive Overview
3-Phenylcinnoline, also known by its CAS number CAS No. 10604-22-5, is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the cinnoline family, which is a bicyclic structure consisting of two nitrogen atoms in a six-membered ring fused with a benzene ring. The presence of the phenyl group at the third position of the cinnoline ring introduces unique electronic and structural properties, making it a subject of interest for researchers and industry professionals alike.
The synthesis of 3-phenylcinnoline has been extensively studied, with various methods reported in the literature. One common approach involves the condensation of o-phenylenediamine with aldehydes or ketones under specific reaction conditions. Recent advancements have focused on optimizing these reactions to improve yield and purity, leveraging catalytic systems and green chemistry principles. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high product quality.
3-Phenylcinnoline exhibits remarkable electronic properties due to its conjugated π-system and nitrogen atoms, which contribute to its high electron-deficient character. This makes it an attractive candidate for applications in organic electronics, such as in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating 3-phenylcinnoline into polymer blends can enhance charge transport properties, paving the way for its use in flexible electronic devices.
In addition to its electronic applications, 3-phenylcinnoline has shown potential in the field of drug discovery. Its ability to interact with biological targets through π–π stacking and hydrogen bonding makes it a promising scaffold for developing bioactive molecules. Researchers have explored its anti-inflammatory, antioxidant, and anticancer properties, with encouraging results from in vitro studies. For example, a study published in 2023 highlighted its ability to inhibit key enzymes involved in inflammation pathways, suggesting its potential as a lead compound for therapeutic development.
The structural versatility of 3-phenylcinnoline also lends itself well to material science applications. It has been used as a building block for constructing two-dimensional materials, such as covalent organic frameworks (COFs), which exhibit high surface area and porosity. These materials hold promise for gas storage, catalysis, and sensing applications. Recent research has focused on functionalizing 3-phenylcinnoline-based COFs with metal ions or other functional groups to enhance their catalytic activity towards reactions such as CO₂ reduction and water splitting.
3-Phenylcinnoline's optical properties have also been exploited in sensing applications. Its strong fluorescence emission under UV light makes it suitable for designing sensors capable of detecting metal ions or organic analytes. A 2023 study demonstrated that by incorporating 3-phenylcinnoline into a polymer matrix, researchers could create a highly sensitive sensor for detecting mercury ions (Hg²⁺) in aqueous solutions. This application underscores the compound's potential in environmental monitoring and analytical chemistry.
The environmental impact of synthesizing and using 3-phenylcinnoline has also come under scrutiny in recent years. Researchers are increasingly focusing on developing sustainable synthesis routes that minimize waste and energy consumption. For example, solvent-free reactions and the use of biodegradable catalysts are being explored as eco-friendly alternatives to traditional methods. These efforts align with global trends toward greener chemical practices and highlight the importance of considering environmental factors in material development.
In conclusion, CAS No. 10604-22-5, or 3-phenylcinnoline, is a multifaceted compound with applications spanning electronics, drug discovery, material science, and sensing technologies. Its unique chemical properties continue to drive innovative research across diverse disciplines. As advancements in synthetic methods and functionalization techniques progress, the potential for new applications of this compound is expected to expand further.
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